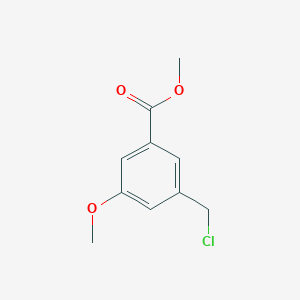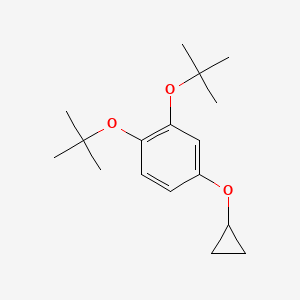
(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid is a fluorinated amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the asymmetric hydrogenation of unsaturated carboxylic acids using iridium catalysts with modular axial-unfixed biphenyl phosphine-oxazoline ligands . The reaction conditions often involve anhydrous solvents such as tetrahydrofuran (THF), 1,4-dioxane, and toluene, which are distilled under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and large-scale reactors to ensure high yield and purity. The use of enzymatic resolution methods has also been explored for the preparation of optically active forms of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which (2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-3-(4-methoxyphenyl)propanoic acid: This compound lacks the trifluoromethyl group, making it less lipophilic and potentially less stable.
2-(4-Methylphenyl)propanoic acid: This compound has a methyl group instead of a methoxy group, which affects its reactivity and interactions with biological targets.
Uniqueness
The presence of both the trifluoromethyl and methoxyphenyl groups in (2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid makes it unique among similar compounds. These groups confer enhanced lipophilicity, metabolic stability, and the ability to participate in diverse chemical reactions, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H10F3NO3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
(2R)-2-amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c1-17-7-4-2-6(3-5-7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)/t9-/m1/s1 |
Clé InChI |
XAGPUXDBHZHWQT-SECBINFHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
SMILES canonique |
COC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14844842.png)












